![molecular formula C18H24N4O2 B2572084 tert-ブチル N-[1-(キナゾリン-4-イル)ピペリジン-4-イル]カルバメート CAS No. 853680-03-2](/img/structure/B2572084.png)
tert-ブチル N-[1-(キナゾリン-4-イル)ピペリジン-4-イル]カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer.
科学的研究の応用
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on TYK2 and JAK1 kinases, which are involved in various cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, and certain types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
準備方法
The synthesis of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial production methods often involve similar steps but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反応の分析
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate involves the inhibition of TYK2 and JAK1 kinases. These kinases play crucial roles in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, the compound can modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases and cancer.
類似化合物との比較
Tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate is unique due to its selective inhibition of TYK2 and JAK1 kinases. Similar compounds include:
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Compared to these compounds, tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate offers a more selective inhibition profile, potentially leading to fewer side effects and improved therapeutic outcomes.
特性
IUPAC Name |
tert-butyl N-(1-quinazolin-4-ylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-13-8-10-22(11-9-13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNRHHGCZIUQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
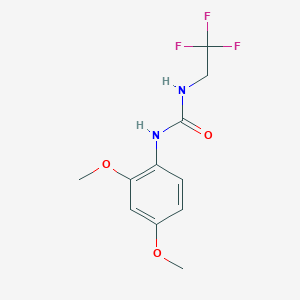
![4-Amino-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2572002.png)
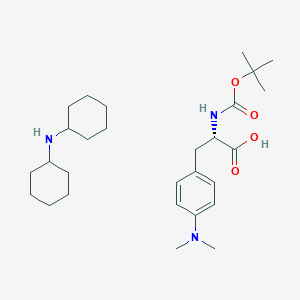
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2572007.png)
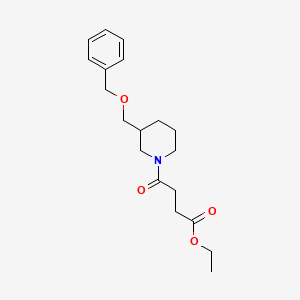
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2572011.png)
![3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile](/img/structure/B2572012.png)
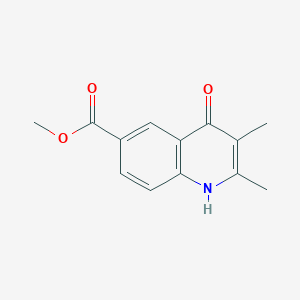

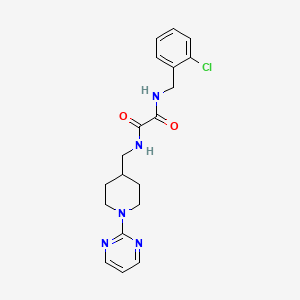
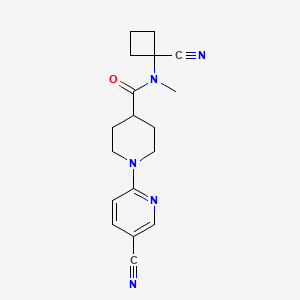
![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)
![2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2572018.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572021.png)
